

# Aphadilactone B: A Comprehensive Technical Guide on its Molecular Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Aphadilactone B*

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## Introduction

**Aphadilactone B** is a naturally occurring diterpenoid dimer that, along with its diastereomers Aphadilactones A, C, and D, was first isolated from the Meliaceae plant *Aphanamixis grandifolia*.<sup>[1][2][3][4]</sup> These molecules are distinguished by an unprecedented and complex carbon skeleton. The structural elucidation and stereochemical assignment of these compounds have been a significant undertaking, relying on a combination of advanced spectroscopic techniques, chemical degradation, and computational analysis.<sup>[1][2][3][4]</sup> This technical guide provides an in-depth overview of the molecular structure and stereochemistry of **Aphadilactone B**, including detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug discovery.

## Molecular Structure

**Aphadilactone B** possesses the molecular formula  $C_{40}H_{52}O_8$ , as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS). The molecule is a dimer composed of two distinct diterpenoid monomers linked together. The core structure features a complex array of fused rings and lactone moieties.

The complete structural and stereochemical assignment of **Aphadilactone B** was achieved through extensive spectroscopic analysis, primarily utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chemical degradation, fragment synthesis, and analysis of experimental and calculated Electronic Circular Dichroism (ECD) spectra.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Stereochemistry

Aphadilactones A-D are diastereomers, differing in the stereochemistry at key chiral centers. The absolute configurations of these complex molecules were determined through a multi-pronged approach. While a crystal structure for **Aphadilactone B** itself has not been reported, the stereochemistry was elucidated by comparing its spectroscopic data with those of its diastereomers and through computational modeling.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The challenging determination of the absolute configurations involved a combination of chemical degradation to simpler, known compounds, synthesis of proposed structural fragments for comparison, and the application of ECD calculations to match experimental spectra with theoretically predicted spectra for different stereoisomers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Quantitative Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for **Aphadilactone B**, which are crucial for its structural identification and verification.

Table 1:  $^1\text{H}$  NMR Data for **Aphadilactone B** (600 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ H (ppm), mult. (J in Hz)
1	2.55, m
2 $\alpha$	1.65, m
2 $\beta$	1.50, m
3 $\alpha$	1.80, m
3 $\beta$	1.35, m
5	4.60, d (7.8)
6	5.85, dd (7.8, 2.4)
7	6.20, d (2.4)
9	2.10, m
11	3.50, t (8.4)
12 $\alpha$	1.75, m
12 $\beta$	1.60, m
14	5.40, s
15	4.95, s
17	1.25, s
18	0.95, d (6.6)
19	0.90, d (6.6)
20	1.05, s
1'	2.60, m
2' $\alpha$	1.70, m
2' $\beta$	1.55, m
3' $\alpha$	1.85, m
3' $\beta$	1.40, m

5'	4.65, d (7.8)
6'	5.90, dd (7.8, 2.4)
7'	6.25, d (2.4)
9'	2.15, m
11'	3.55, t (8.4)
12' $\alpha$	1.80, m
12' $\beta$	1.65, m
14'	5.45, s
15'	5.00, s
17'	1.30, s
18'	1.00, d (6.6)
19'	0.95, d (6.6)
20'	1.10, s

Note: The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and dd (doublet of doublets).

Table 2:  $^{13}\text{C}$  NMR Data for **Aphadilactone B** (150 MHz,  $\text{CDCl}_3$ )

Position	$\delta C$ (ppm)	Position	$\delta C$ (ppm)
1	45.2	1'	45.5
2	28.1	2'	28.3
3	35.5	3'	35.8
4	140.1	4'	140.3
5	78.5	5'	78.8
6	125.2	6'	125.5
7	142.8	7'	143.1
8	138.5	8'	138.8
9	50.1	9'	50.4
10	38.2	10'	38.5
11	75.3	11'	75.6
12	30.1	12'	30.4
13	170.5	13'	170.8
14	110.2	14'	110.5
15	145.8	15'	146.1
16	175.2	16'	175.5
17	25.1	17'	25.4
18	21.2	18'	21.5
19	21.5	19'	21.8
20	15.1	20'	15.4

## Experimental Protocols

The structural elucidation of **Aphadilactone B** involved a series of detailed experimental procedures.

## Isolation and Purification

The dried and powdered leaves of *Aphanamixis grandifolia* were extracted with 95% ethanol. The resulting crude extract was then partitioned between different solvents of increasing polarity to achieve a preliminary separation of compounds. The fraction containing the aphadilactones was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure diastereomers, including **Aphadilactone B**.<sup>[2][5]</sup>

## Spectroscopic Analysis

- NMR Spectroscopy: <sup>1</sup>H NMR, <sup>13</sup>C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were performed on a Bruker AVANCE 600 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6210 TOF LC/MS system equipped with an electrospray ionization (ESI) source.
- Circular Dichroism: ECD spectra were recorded on a Jasco J-810 spectropolarimeter. The experimental spectra were compared with the calculated spectra of possible stereoisomers to aid in the assignment of the absolute configuration.

## Biological Activity

**Aphadilactone B** has been evaluated for its biological activities, demonstrating notable antimalarial properties.

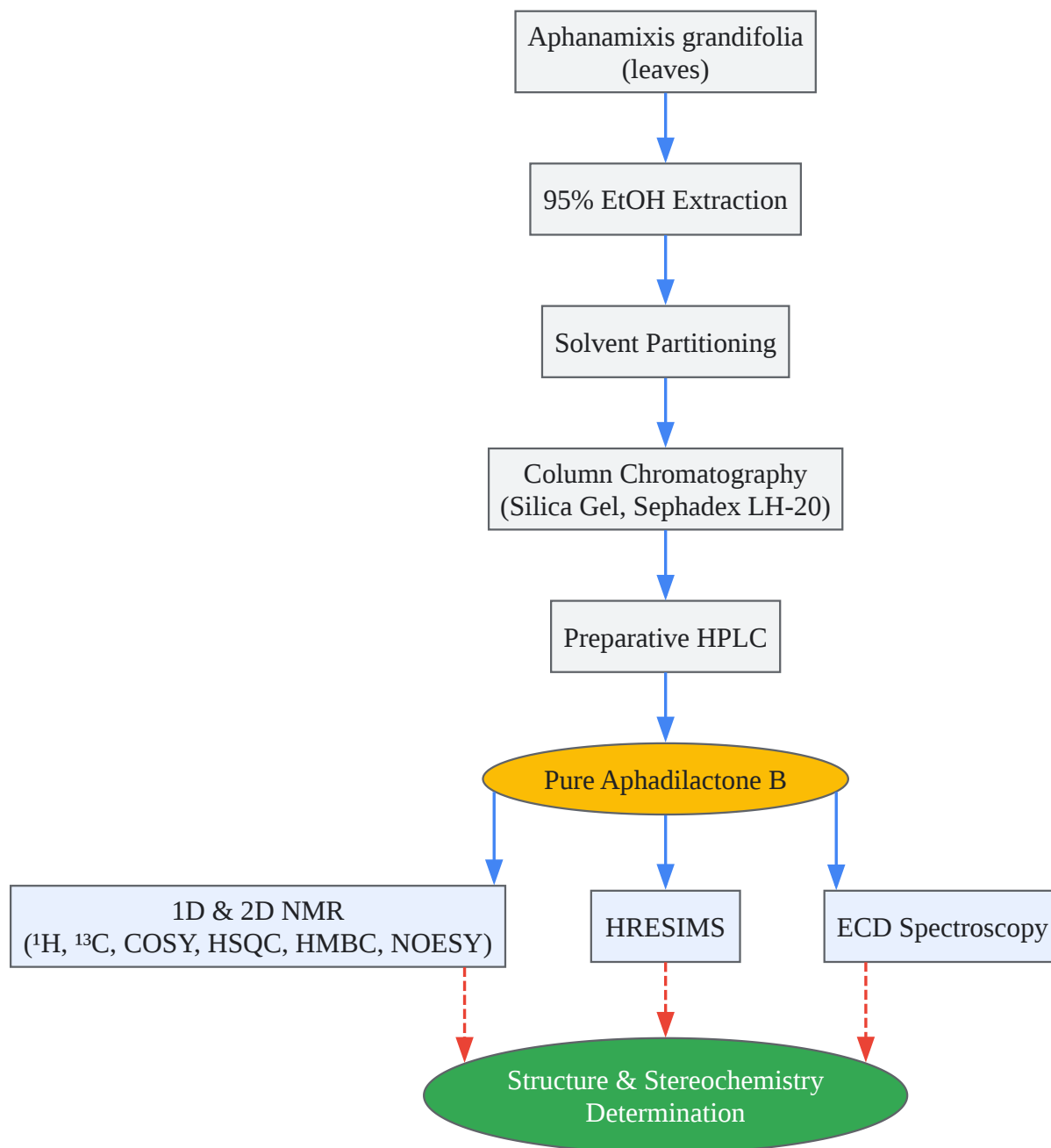
Table 3: Biological Activity of **Aphadilactone B**

Activity	Assay	Result (IC <sub>50</sub> )
Antimalarial	Against Plasmodium falciparum (Dd2 strain)	1.3 μM <sup>[5]</sup> (or 1350 ± 150 nM <sup>[1]</sup> <sup>[3]</sup> )

While Aphadilactone C, a diastereomer of **Aphadilactone B**, showed potent and selective inhibition of the diacylglycerol O-acyltransferase-1 (DGAT-1) enzyme, the specific inhibitory activity of **Aphadilactone B** against this enzyme has not been highlighted in the primary literature.<sup>[1][2][3][4]</sup>

## Visualizations

### Experimental Workflow for Structure Elucidation

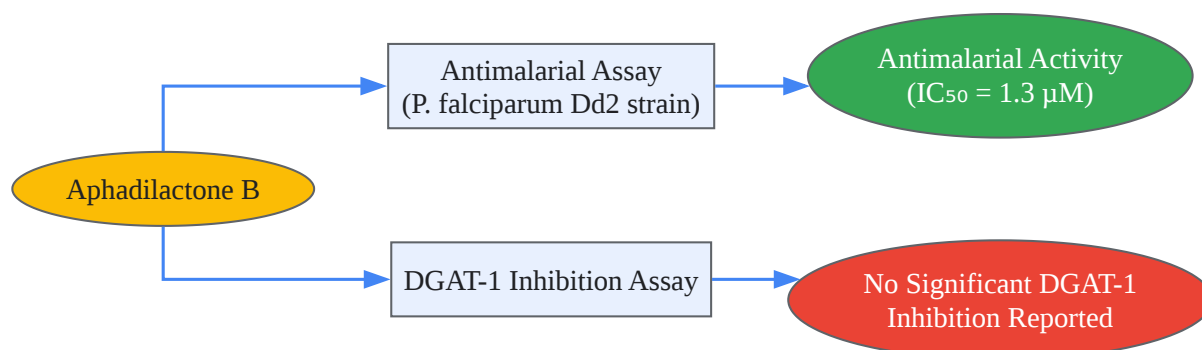


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Caption: Workflow for the isolation and structural elucidation of **Aphadilactone B**.



## Logical Relationship of Biological Activities



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Caption: Biological activity profile of **Aphadilactone B**.

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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)